Cas no 32115-08-5 (Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate))

Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate) structure
32115-08-5 structure
Product Name:Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate)
CAS-nummer:32115-08-5
MF:C17H18N5O6P
MW:419.32848405838
CID:305034
PubChem ID:161733
Update Time:2025-04-19

Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate) Chemische en fysische eigenschappen

Naam en identificatie

    • Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate)
    • 6-BN-CAMP SODIUM SALT
    • N6- BENZYLADENOSINE- 3', 5'- CYCLIC MONOPHOSPHATE ( 6-BN-CAMP )
    • 6-BN-CAMP,NA
    • 6-NHCH2C6H5 cAMP
    • ADENOSINE 3',5'-CYCLIC MONOPHOSPHATE,N6-BENZYL-,SODIUM SALT
    • N6-benzyladenosine 3',5'-cyclic monophosphate
    • N6-Benzyladenosine Cyclic 3',5'-phosphat
    • N6-BENZYLADENOSINE-3',5'-CYCLIC MONOPHOSPHATE SODIUM SALT
    • N6-Benzyl-cAMP
    • N6-benzyl-O3',O5'-hydroxyphosphoryl-adenosine
    • GTPL5228
    • N6-benzyl cyclic AMP
    • N6 benzyl-cAMP
    • N(6)-Benzyl-cyclic adenosine 5'-monophosphate
    • N(6)-Benzyl cyclic amp
    • CHEMBL3142462
    • DTXSID30953994
    • 32115-08-5
    • (4aR,6R,7R,7aS)-6-[6-(benzylamino)-9H-purin-9-yl]-2,7-dihydroxy-hexahydro-1,3,5,2$l^{5}-furo[3,2-d][1,3,2$l^{5}]dioxaphosphinin-2-one
    • Q27088082
    • 6-[6-(Benzylamino)-9H-purin-9-yl]-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
    • (4aR,6R,7R,7aS)-6-[6-(benzylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
    • N(6)-Benzyl camp
    • Adenosine, N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate)
    • Inchi: 1S/C17H18N5O6P/c23-13-14-11(7-26-29(24,25)28-14)27-17(13)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23H,6-7H2,(H,24,25)(H,18,19,20)/t11-,13-,14-,17-/m1/s1
    • InChI-sleutel: GDDBIAMRTVTOBL-LSCFUAHRSA-N
    • LACHT: P1(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](N3C=NC4C(=NC=NC3=4)NCC3C=CC=CC=3)O2)O)O1

Berekende eigenschappen

  • Exacte massa: 441.08100
  • Monoisotopische massa: 419.09947031g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 4
  • Complexiteit: 639
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.4
  • Topologisch pooloppervlak: 141Ų

Experimentele eigenschappen

  • PSA: 153.49000
  • LogboekP: 1.72370
Aanbevolen leveranciers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.